molecular formula C16H17F3N6 B6441373 2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2640947-13-1

2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6441373
CAS No.: 2640947-13-1
M. Wt: 350.34 g/mol
InChI Key: WLFJMTGDWVGGPE-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a cyclopropyl group at position 2, a difluoromethyl group at position 4, and a piperazine moiety substituted with a 5-fluoropyrimidin-2-yl group at position 4.

Properties

IUPAC Name

2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N6/c17-11-8-20-16(21-9-11)25-5-3-24(4-6-25)13-7-12(14(18)19)22-15(23-13)10-1-2-10/h7-10,14H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFJMTGDWVGGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=C(C=N4)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs based on core scaffold modifications, substituent variations, and functional group additions. Below is a detailed analysis:

Pyrimidine-Based Analogs

  • BK77457 (2-Cyclopropyl-4-[4-(6-Cyclopropylpyrimidin-4-yl)Piperazin-1-yl]-6-Methylpyrimidine): Structural Differences: Replaces the difluoromethyl group (position 4) with a methyl group and substitutes the 5-fluoropyrimidin-2-yl piperazine (position 6) with a 6-cyclopropylpyrimidin-4-yl group. The dual cyclopropyl groups could enhance lipophilicity .
  • Excluded Compound (2-Cyclopropyl-6-Methoxy-4-[4-(2-Methoxyphenyl)Piperazin-1-yl]Pyrido[3,4-d]Pyrimidine): Structural Differences: Features a methoxy group at position 6 and a pyrido[3,4-d]pyrimidine core instead of a simple pyrimidine. The piperazine is substituted with a 2-methoxyphenyl group.

Triazine-Based Analogs

  • WJ111-11: Contains a triazine core instead of pyrimidine, with a morpholino group and a difluoromethylpyrimidinyl substituent. The morpholino group enhances hydrophilicity, while the difluoromethylpyrimidinyl group mirrors the fluorinated substituents in the target compound. Implications: The triazine scaffold may improve binding to targets requiring planar aromatic systems, but the morpholino group could alter pharmacokinetics (e.g., half-life) .

Piperazine-Linked Compounds

  • BK77456 (4-[4-(2,5-Dimethylfuran-3-Carbonyl)Piperazin-1-yl]-6-(Trifluoromethyl)Pyrimidine): Structural Differences: Substitutes the 5-fluoropyrimidin-2-yl group with a 2,5-dimethylfuran-3-carbonyl moiety and replaces difluoromethyl with trifluoromethyl at position 3.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Position 4 Substituent Position 6 Substituent Key Functional Groups
Target Compound Pyrimidine Difluoromethyl 4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl Cyclopropyl, Fluoropyrimidine
BK77457 Pyrimidine Methyl 4-(6-Cyclopropylpyrimidin-4-yl)piperazine Dual cyclopropyl groups
Excluded Compound Pyrido[3,4-d]Pyrimidine Methoxy 4-(2-Methoxyphenyl)piperazine Methoxy, Fused pyrido-pyrimidine
WJ111-11 Triazine Difluoromethylpyrimidinyl Morpholino-linked piperazine Triazine, Morpholino
BK77456 Pyrimidine Trifluoromethyl 4-(2,5-Dimethylfuran-3-carbonyl)piperazine Trifluoromethyl, Furan carbonyl

Research Implications

  • Fluorination Impact: The target compound’s 5-fluoropyrimidinyl and difluoromethyl groups likely enhance binding to fluorine-sensitive targets (e.g., kinases or GPCRs) compared to non-fluorinated analogs like BK77455.
  • Piperazine Modifications : Substituting the piperazine moiety with aromatic heterocycles (e.g., fluoropyrimidine in the target vs. methoxyphenyl in excluded compounds) can drastically alter receptor selectivity and off-target effects .
  • Scaffold Flexibility : Transitioning from pyrimidine to triazine (as in WJ111-11) introduces nitrogen-rich cores, which may improve solubility but complicate synthetic accessibility .

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